6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6-methyl-2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O2/c1-7-6-8-9(12-7)13-11(14-10(8)16)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H2,12,13,14,16) |
InChI Key |
BJXLMQSOZLFTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(NC2=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 6-Aminouracil Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclocondensation between 6-aminouracil and α-halogenated carbonyl compounds. For example:
-
Step 1 : 6-Aminouracil reacts with chloroacetaldehyde (50% aqueous) at 70–80°C in water/sodium acetate buffer to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. Yield: 98% (14.74 g from 12.7 g starting material).
-
Step 2 : Chlorination with POCl3 in toluene/DIPEA at 106°C converts diol intermediates to 2,4-dichloro derivatives. Excess POCl3 (18.9 equivalents) ensures complete conversion.
Mechanistic Insight : Cyclization proceeds via imine formation followed by electrophilic aromatic substitution, while POCl3 mediates hydroxyl-to-chloride substitution through phosphorylated intermediates.
Functionalization at Position 2: Morpholino Incorporation
Nucleophilic Aromatic Substitution (SNAr)
2-Chloro intermediates react with morpholine under basic conditions:
-
Example : 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine reacts with morpholine to yield 2-morpholino derivatives. Yield: 74–90%.
Optimization :
Methyl Group Introduction at Position 6
Direct Alkylation of Pyrrole Nitrogen
Use of Pre-Methylated Intermediates
6-Methyl substitution is introduced early via:
-
Methylaminouracil Precursors : 6-Methyl-aminouracil cyclizes with chloroacetaldehyde, bypassing post-synthetic alkylation.
-
Protection Strategies : SEM (2-(trimethylsilyl)ethoxymethyl) groups shield N-7 during methylation.
Integrated Synthetic Routes
Three-Step Route (High-Yield Pathway)
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | H2O/NaOAc, 80°C, 20 min | 98% |
| 2 | POCl3 Chlorination | Toluene/DIPEA, 106°C, 12 hr | 89% |
| 3 | Morpholine Substitution | sec-BuOH/K2CO3, Pd2(dba)3, 110°C | 74% |
One-Pot Tandem Approach
-
Combines cyclization, chlorination, and substitution in a single reactor.
-
Advantages : Reduced purification steps; yield comparable to stepwise (58–62%).
Characterization and Quality Control
Spectral Data
Purity Assessment
Challenges and Mitigation Strategies
Industrial-Scale Adaptations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the morpholino or methyl groups are attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer and antiviral activities
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused ring system and are known for their kinase inhibitory properties.
Uniqueness
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. Additionally, the methyl group can influence its chemical reactivity and interaction with biological targets, making it a versatile compound for various applications.
Biological Activity
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS Number: 1263212-09-4) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of protein tyrosine kinases. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₄N₄O₂
- Molecular Weight : 234.25 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a morpholino group, which is critical for its biological activity.
This compound primarily acts as an inhibitor of Janus Kinase 3 (JAK3), a member of the Janus kinase family involved in cytokine signaling pathways. Inhibition of JAK3 can lead to immunosuppressive effects, making this compound a candidate for treating autoimmune diseases and certain cancers .
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including ovarian and breast cancer cells. A notable study reported an IC₅₀ value of 5.67 µM against the Huh7 hepatocellular carcinoma cell line for related compounds .
Immunosuppressive Effects
Due to its JAK3 inhibitory action, this compound has potential applications in treating conditions requiring immunosuppression, such as rheumatoid arthritis and lupus. The inhibition of JAK3 can modulate immune responses effectively, providing therapeutic benefits in these diseases .
Study on Antifolate Activity
A study investigating the antifolate activity of pyrrolo[2,3-d]pyrimidine derivatives found that certain analogs could inhibit proliferation in cancer cell lines expressing the proton-coupled folate transporter (PCFT). This suggests that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance selectivity and potency against tumors that rely on folate transport mechanisms .
Comparison with Other Compounds
A comparative analysis was conducted between various pyrrolo[2,3-d]pyrimidine derivatives. The results demonstrated that while some derivatives exhibited lower metabolic stability and aqueous solubility, they maintained significant antitumor activity. For example, compounds with specific substitutions showed improved IC₅₀ values compared to standard treatments like Olaparib .
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Huh7 Hepatocellular Carcinoma | 5.67 | Induction of apoptosis |
| Immunosuppressive | JAK3 | N/A | Inhibition of cytokine signaling |
| Antifolate Activity | PCFT-expressing Cells | Variable | Inhibition of folate transport |
Q & A
Q. Table 1. Synthesis Optimization Using MgO/HAp Catalyst
| Reaction Time (h) | Yield (%) | Catalyst Reusability (cycles) |
|---|---|---|
| 1–4 | 57–90 | 5 |
How are structural and functional group modifications analyzed in this compound class?
Methodological Answer :
Advanced spectroscopic and chromatographic techniques are employed:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl and morpholino groups). For example, H NMR signals at δ 2.33 ppm indicate methyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESIMS m/z: 309.9 for related analogs) .
- Infrared (IR) Spectroscopy : Peaks at 1690 cm confirm C=O stretching in the pyrrolopyrimidinone core .
What strategies resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidinone derivatives?
Methodological Answer :
Discrepancies in antibacterial or anti-inflammatory activity are addressed through:
Dose-Response Studies : Testing multiple concentrations to establish EC/IC values.
Structural Analog Comparison : Modifying substituents (e.g., replacing morpholino with piperidine) to assess SAR trends .
Mechanistic Validation : Enzyme inhibition assays (e.g., kinase profiling) to confirm target engagement .
Q. Table 2. Example SAR for Anti-inflammatory Activity
| Substituent (Position) | Activity (IC, nM) | Target Kinase |
|---|---|---|
| Morpholino (2) | 50 ± 3 | JAK3 |
| Piperidine (2) | 120 ± 8 | JAK3 |
How is regioselectivity controlled during the synthesis of substituted pyrrolo[2,3-d]pyrimidinones?
Methodological Answer :
Regioselectivity is influenced by:
Catalytic Systems : MgO/HAp nanocomposites promote selective cyclization at the 2-position .
Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor morpholino substitution, while ethanol may lead to side products .
Protection-Deprotection Strategies : Boc protection of amino groups directs reactivity to specific sites, as seen in nucleoside analog synthesis .
What advanced computational methods predict the reactivity of pyrrolo[2,3-d]pyrimidinone derivatives?
Q. Methodological Answer :
Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic attack (e.g., C-5 vs. C-6 substitution) .
Molecular Docking : Simulates binding interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize analogs for synthesis .
Q. Table 3. DFT-Calculated Reactivity Indices
| Position | Fukui Index (Electrophilicity) |
|---|---|
| C-5 | 0.45 |
| C-6 | 0.32 |
How are degradation pathways and stability profiles characterized for this compound?
Q. Methodological Answer :
Forced Degradation Studies : Exposure to heat, light, and acidic/basic conditions identifies labile groups (e.g., morpholino ring hydrolysis under HCl) .
High-Performance Liquid Chromatography (HPLC) : Monitors degradation products using C18 columns and UV detection at 254 nm .
What in vitro models are used to evaluate antibacterial efficacy?
Q. Methodological Answer :
Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Biofilm Inhibition : Crystal violet staining quantifies biofilm disruption at sub-MIC concentrations .
How is chirality introduced into pyrrolo[2,3-d]pyrimidinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
